(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Overview
Description
(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine is a useful research compound. Its molecular formula is C12H16F3N and its molecular weight is 231.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Many amines interact with various types of receptors in the body, such as G-protein coupled receptors or ion channels. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of action
Amines can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated. The trifluoromethyl group might influence the compound’s binding affinity or selectivity for certain receptors .
Biochemical pathways
The exact pathways affected would depend on the compound’s target. For example, if the compound targets a neurotransmitter receptor, it could influence neuronal signaling pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its size, polarity, and stability. For example, the trifluoromethyl group could affect the compound’s lipophilicity, which might influence its ability to cross cell membranes .
Result of action
The cellular and molecular effects would depend on the compound’s mode of action and the type of cells or tissues where its target receptors are expressed .
Action environment
Various environmental factors can influence a compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and its interactions with its target receptors .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-9(2)16-8-10-5-4-6-11(7-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWYNHAHFWCESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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